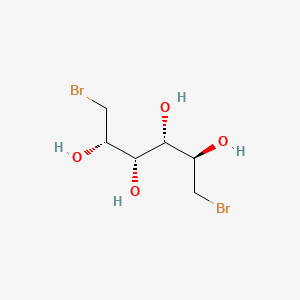
D-Glucitol, 1,6-dibromo-1,6-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,6-dibromo-1,6-dideoxy- typically involves the bromination of D-glucitol. One common method is the reaction of D-glucitol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H₂SO₄). The reaction proceeds as follows:
Bromination Reaction: D-Glucitol is treated with HBr in the presence of H₂SO₄, leading to the substitution of hydroxyl groups with bromine atoms.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure D-Glucitol, 1,6-dibromo-1,6-dideoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
D-Glucitol, 1,6-dibromo-1,6-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as iodide or thiol groups.
Reduction Reactions: The compound can be reduced to form D-glucitol or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products
Substitution: 1,6-diiodo-1,6-dideoxy-D-glucitol.
Reduction: D-glucitol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, D-Glucitol, 1,6-dibromo-1,6-dideoxy- serves as a versatile intermediate for the preparation of various complex molecules. It is used in the synthesis of saccharide derivatives and other bioactive compounds.
Biology
In biological research, this compound is used to study the effects of brominated sugars on cellular processes. It can act as a probe to investigate carbohydrate metabolism and transport mechanisms.
Medicine
D-Glucitol, 1,6-dibromo-1,6-dideoxy- has potential applications in medicinal chemistry, particularly in the design of new drugs. Its brominated structure can be exploited to develop compounds with enhanced biological activity or improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of flame retardants, plasticizers, and other functional materials.
Mecanismo De Acción
The mechanism by which D-Glucitol, 1,6-dibromo-1,6-dideoxy- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity. The bromine atoms can also participate in halogen bonding, influencing molecular interactions and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diiodo-1,6-dideoxy-D-glucitol: Similar structure with iodine atoms instead of bromine.
1,6-Dichloro-1,6-dideoxy-D-glucitol: Chlorine atoms replace the bromine atoms.
1,6-Difluoro-1,6-dideoxy-D-glucitol: Fluorine atoms replace the bromine atoms.
Uniqueness
D-Glucitol, 1,6-dibromo-1,6-dideoxy- is unique due to the specific properties imparted by the bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to distinct reactivity and interaction profiles. This makes the compound particularly useful in applications where specific halogen interactions are desired.
Propiedades
Número CAS |
32452-75-8 |
|---|---|
Fórmula molecular |
C6H12Br2O4 |
Peso molecular |
307.96 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |
Clave InChI |
VFKZTMPDYBFSTM-JGWLITMVSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](CBr)O)O)O)O)Br |
SMILES canónico |
C(C(C(C(C(CBr)O)O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
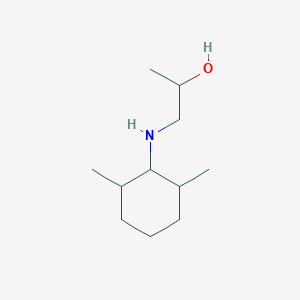
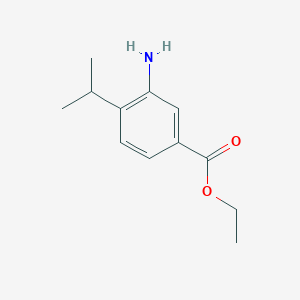
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
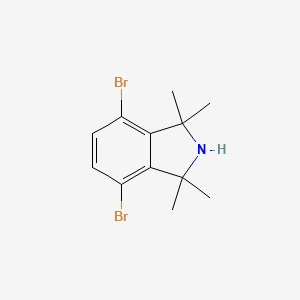
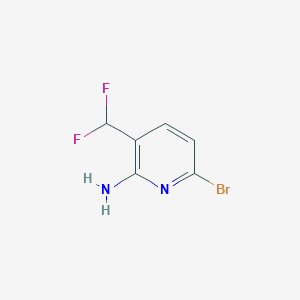

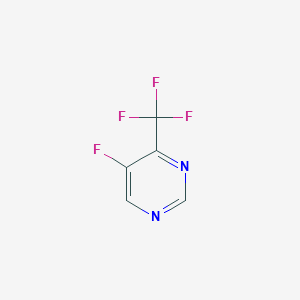
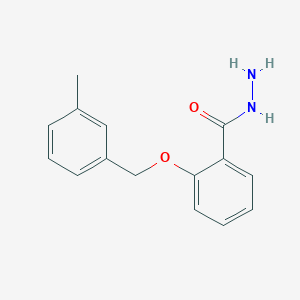
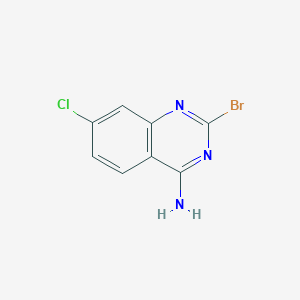
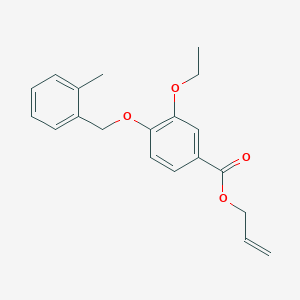
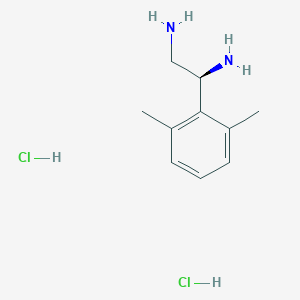
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)

